molecular formula C14H13BrF3N3O2 B2945041 2-bromo-5-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448122-43-7

2-bromo-5-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2945041
CAS No.: 1448122-43-7
M. Wt: 392.176
InChI Key: MSDJUKRIZJEFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-5-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a sophisticated small molecule of significant interest in medicinal chemistry and pre-clinical research, particularly in the development of novel pharmacologically active compounds. Its structure integrates several privileged motifs, including a benzamide core, a 3-(trifluoromethyl)-1H-pyrazole group, and a bromo-methoxy substituted aromatic system. The 1H-pyrazole scaffold is a well-documented heterocycle present in a multitude of bioactive molecules and FDA-approved drugs, known to confer a wide range of pharmacological activities such as anti-inflammatory, anticancer, antibacterial, and antiviral effects . The strategic incorporation of a trifluoromethyl group at the 3-position of the pyrazole ring is a common practice in modern drug design. The -CF3 group is highly lipophilic and electron-withdrawing, which can profoundly influence a compound's absorption, metabolic stability, and binding affinity to biological targets by modulating its electronic properties and intermolecular interactions . This molecular hybrid is specifically designed for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can employ this compound as a key intermediate or building block in the synthesis of more complex chemical entities. It also serves as a valuable chemical probe for investigating structure-activity relationships (SAR) within chemical series targeting various enzymes and receptors. The presence of the bromo substituent offers a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid analog generation and exploration of chemical space. Its primary research applications include serving as a precursor in organic synthesis, a candidate for high-throughput screening libraries, and a tool compound in biochemical and cellular assays to elucidate novel biological pathways.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrF3N3O2/c1-23-9-2-3-11(15)10(8-9)13(22)19-5-7-21-6-4-12(20-21)14(16,17)18/h2-4,6,8H,5,7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDJUKRIZJEFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide involves several steps:

  • Bromination: : Introduction of bromine onto the benzene ring.

  • Methoxylation: : Substitution with a methoxy group at the specified position.

  • Amidation: : Formation of the benzamide structure.

  • Pyrazole Addition: : Introduction of the pyrazole ring, including trifluoromethylation.

Key reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the proper yield and purity of the final product.

Industrial Production Methods

Scaling the synthesis to industrial production often requires optimization of the reaction conditions, such as using continuous flow reactors to maintain consistent quality. Common methods involve strategic selection of catalysts and solvents to minimize cost and maximize efficiency.

Chemical Reactions Analysis

Bromine Substitution

The bromine atom at the 2-position undergoes nucleophilic aromatic substitution (SNAr) and cross-coupling reactions:

  • Suzuki coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives .

  • Buchwald–Hartwig amination : Forms anilines using Pd catalysts and amines .

Methoxy Group Reactivity

  • Demethylation : Treated with BBr₃ in DCM to yield a phenolic derivative .

  • Electrophilic substitution : Directs incoming electrophiles to the para position due to its electron-donating nature .

Pyrazole Ring Modifications

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the pyrazole nitrogen under basic conditions .

  • Electrophilic substitution : Nitration or sulfonation occurs at the 4-position of the pyrazole ring .

Cross-Coupling Reactions

The bromine atom facilitates catalytic cross-couplings:

Reaction TypeConditionsProductsYieldReference
Suzuki–MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl derivatives70–88%
SonogashiraCuI, PdCl₂(PPh₃)₂, Et₃NAlkynylated benzamides65–75%

Hydrolysis and Degradation

  • Amide hydrolysis : Under strong acidic (HCl/H₂O, Δ) or basic (NaOH/EtOH, reflux) conditions, the benzamide cleaves to form 2-bromo-5-methoxybenzoic acid and the corresponding amine .

  • Pyrazole ring stability : Resists hydrolysis under mild conditions but degrades in concentrated H₂SO₄ or HNO₃ .

Trifluoromethyl Group Reactivity

The -CF₃ group is generally inert but participates in:

  • Radical reactions : Forms CF₃-substituted adducts under UV light with initiators like AIBN .

  • Electrophilic fluorination : Exchanges with fluorine donors (e.g., Selectfluor®) under specific conditions .

Mechanistic Insights

  • SNAr reactions : The electron-withdrawing benzamide and methoxy groups activate the aryl bromide for nucleophilic attack .

  • Pd-catalyzed couplings : Oxidative addition of the C–Br bond to Pd(0) is rate-determining .

Stability and Side Reactions

  • Thermal decomposition : Degrades above 200°C, releasing HBr and CO₂.

  • Photoreactivity : UV exposure leads to homolytic C–Br bond cleavage, forming aryl radicals .

Scientific Research Applications

Chemistry

This compound can serve as an intermediate in the synthesis of more complex molecules, useful in organic synthesis and material science.

Biology

Its structure allows for potential interactions with biological macromolecules, making it a candidate for bioactive compound studies.

Medicine

Research might explore its utility in drug design, particularly in targeting specific proteins or pathways due to its unique functional groups.

Industry

In industrial applications, it might be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals due to its diverse reactivity.

Mechanism of Action

The mechanism by which 2-bromo-5-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide exerts its effects would depend on its interaction with specific molecular targets. It could inhibit or activate pathways by binding to enzymes or receptors, altering their function. The trifluoromethyl group, in particular, might enhance binding affinity to certain proteins, making it a potent inhibitor or activator in biochemical pathways.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Properties (From Evidence)
Target Compound C₁₈H₁₈BrF₃N₃O₂ ~443.2 (estimated) 2-Bromo-5-methoxybenzamide, trifluoromethylpyrazole Hypothesized balance of solubility and stability
2-Bromo-N-[1-(4-Methylbenzyl)-1H-Pyrazol-5-yl]Benzamide C₁₈H₁₆BrN₃O 376.2 4-Methylbenzyl-pyrazole High lipophilicity (inferred)
N-(4-Bromo-3-(Trifluoromethyl)Phenyl)-4-(Dihydrodioxin-Pyrazole)Benzamide C₂₉H₂₀BrF₃N₃O₃ 599.4 Dihydrodioxin, trifluoromethyl-phenyl Melting point: 99–102°C; FTIR: C=O at 1651 cm⁻¹
5-((4-Bromo-3,5-Bis(Difluoromethyl)Pyrazol-1-yl)Methyl)Furan-2-Carbaldehyde C₁₁H₈BrF₄N₂O₂ 364.1 Bis(difluoromethyl), furan-carbaldehyde Potential for further derivatization
2-Bromo-5-Methoxy-N-((Pyridinylmethyl)Pyrazole)Benzamide C₁₈H₁₇BrN₄O₂ 401.3 Pyridinylmethyl linker Smiles: COc1ccc(Br)c(C(=O)NCc2cccnc2-c2cnn(C)c2)c1

Research Findings and Implications

  • Electron-Withdrawing Groups : Bromine and trifluoromethyl groups (as in the target compound) are associated with enhanced binding to hydrophobic pockets in proteins, as seen in analogues like and .
  • Solubility vs. Stability : Methoxy groups (target compound) improve water solubility compared to purely lipophilic substituents (e.g., 4-methylbenzyl in ), while trifluoromethyl groups resist metabolic degradation.

Biological Activity

2-Bromo-5-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bromine atom at the 2-position and a methoxy group at the 5-position of the benzene ring, alongside a trifluoromethyl-substituted pyrazole moiety. The synthesis typically involves several steps, including the reaction of bromo-substituted benzamides with derivatives of pyrazole under controlled conditions. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) to optimize yield and minimize side reactions .

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole, including those similar to this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds in this class have shown promising results against MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer) cell lines with GI50 values indicating effective growth inhibition .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineGI50 (µM)Notes
Compound AMCF73.79Significant activity
Compound BSF-26812.50Moderate activity
Compound CNCI-H46042.30Less potent

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in cancer progression. The presence of the trifluoromethyl group is believed to enhance biological activity by improving lipophilicity and metabolic stability .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Pyrazole Derivatives : A study demonstrated that pyrazole-linked compounds exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines, with IC50 values indicating strong potential for therapeutic use .
  • Antitumor Activity Evaluation : Another investigation found that certain pyrazole derivatives caused substantial apoptosis in A549 lung cancer cells, suggesting that structural modifications could enhance antitumor efficacy .
  • Inhibition Studies : Research highlighted that compounds with trifluoromethyl substitutions showed improved inhibition against various kinases, which are critical in cancer signaling pathways .

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